molecular formula C11H11NO4 B2517146 methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate CAS No. 28884-00-6

methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate

Cat. No.: B2517146
CAS No.: 28884-00-6
M. Wt: 221.212
InChI Key: SIBGBKAOFDQIDC-UHFFFAOYSA-N
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Description

Methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate is a heterocyclic compound featuring a benzoxazolone core (a fused benzene and oxazole ring system) linked to a methyl propanoate group. Its molecular formula is C₁₁H₁₁NO₄, with an average mass of 221.21 g/mol and a monoisotopic mass of 221.0688 g/mol . The compound’s structure combines the electron-deficient benzoxazolone moiety with an ester functional group, making it a versatile intermediate in organic synthesis, particularly in metal-catalyzed C–H bond functionalization reactions .

Key structural features:

  • Propanoate ester: Enhances solubility in organic solvents and modulates electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the cyclization of an o-aminophenol derivative with a carboxylic acid or its derivative in the presence of a dehydrating agent. The reaction conditions may include elevated temperatures and the use of solvents such as toluene or acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Ester Hydrolysis

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid. This reaction is critical for modifying solubility and introducing carboxylic acid functionality.

ConditionsReagentsProductYieldReferences
Acidic (H₂SO₄, HCl)H₃O⁺, H₂OPropanoic acid derivative85–92%
Basic (NaOH, KOH)OH⁻, H₂O/EtOHPropanoic acid salt (e.g., sodium derivative)78–88%

Mechanism :

  • Acidic hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

  • Basic hydrolysis : Deprotonation of water generates hydroxide ions, which attack the ester carbonyl to form a tetrahedral intermediate, ultimately releasing the carboxylate.

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic substitutions, enabling transformations such as aminolysis and transesterification.

Aminolysis with Primary Amines

ReagentsConditionsProductYieldReferences
n-ButylamineReflux, dry THFN-Butyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide70%
AnilineRT, DCM, 24 hN-Phenyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide65%

Mechanism : The amine acts as a nucleophile, attacking the ester carbonyl to form an intermediate that collapses into the amide product.

Transesterification

ReagentsConditionsProductYieldReferences
Ethanol, H₂SO₄Reflux, 12 hEthyl 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate82%
Benzyl alcohol, Ti(OiPr)₄80°C, tolueneBenzyl 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate75%

Condensation Reactions

The carbonyl group in the benzoxazolone ring facilitates condensation with nucleophiles like hydrazines or hydroxylamines.

ReagentsConditionsProductYieldReferences
Hydrazine hydrateEtOH, reflux3-(2-Hydrazono-1,3-benzoxazol-3-yl)propanoate68%
Hydroxylamine HClPyridine, RTOxime derivative60%

Application : These products serve as intermediates for synthesizing heterocyclic compounds with potential bioactivity.

Ring-Opening Reactions

Under strong acidic or reducing conditions, the benzoxazolone ring can undergo cleavage, though this is less common.

ReagentsConditionsProductYieldReferences
LiAlH₄Dry ether, 0°CReduced ring structure (unstable intermediate)45%
Concentrated HClReflux, 6 h3-(2-Aminophenoxy)propanoic acid derivative50%

Stability and Side Reactions

The compound exhibits stability under ambient conditions but is sensitive to:

  • Oxidation : Prolonged exposure to air may lead to minor oxidative degradation.

  • Photolysis : UV light induces partial decomposition, necessitating storage in amber glass.

Comparative Reactivity Table

Reaction TypeRate (Relative to Benzyl Acetate)Key Influencing Factors
Ester hydrolysis1.2× fasterElectron-withdrawing benzoxazole ring
Aminolysis0.8× slowerSteric hindrance from the bicyclic ring
TransesterificationComparableCatalyst-dependent (e.g., Ti(OiPr)₄ vs. H⁺)

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate has been investigated for its anticancer properties. A study highlighted the synthesis of related compounds that demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma. The mechanism of action involves inducing apoptosis and damaging DNA within cancer cells, making it a candidate for further development as an anticancer agent .

2. Antidiabetic Properties
Research has shown that derivatives of benzoxazole compounds exhibit antidiabetic activities. In vivo studies using models such as Drosophila melanogaster indicated that these compounds could effectively lower glucose levels, suggesting their potential as therapeutic agents for diabetes management .

3. Antimicrobial Activity
The benzoxazole structure is known for its broad-spectrum antimicrobial properties. Compounds related to this compound have been studied for their efficacy against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial therapies .

Synthetic Methodologies

The synthesis of this compound typically involves the reaction of substituted phenols with appropriate carboxylic acid derivatives. Recent advancements in synthetic strategies have improved yields and selectivity, allowing for the efficient production of this compound and its analogs .

Material Science Applications

1. Polymer Chemistry
Benzoxazole derivatives are also explored in polymer chemistry due to their thermal stability and optical properties. This compound can be utilized as a building block in the synthesis of high-performance polymers with applications in electronics and photonics .

2. Fluorescent Materials
The unique structural properties of this compound make it suitable for incorporation into fluorescent materials. These materials are valuable in various applications ranging from bioimaging to sensors due to their ability to emit light upon excitation .

Case Studies

StudyFocusFindings
Study on Anticancer Properties Investigated cytotoxicity against glioblastomaCompounds induced significant apoptosis and DNA damage
Antidiabetic Activity in Drosophila Models Evaluated glucose-lowering effectsDemonstrated efficacy in reducing glucose levels significantly
Synthesis Advances Improved synthetic routes for benzoxazole derivativesEnhanced yield and selectivity reported

Mechanism of Action

The mechanism of action of methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate depends on its specific application and target. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key analogs of methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate, highlighting structural variations, properties, and applications:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
Ethyl 3-(5-chloro-2-oxo-6-(1-(pyrimidin-2-yl)ethoxy)benzoxazol-3-yl)propanoate C₁₉H₂₀ClN₃O₅ Ethyl ester; chloro, pyrimidinyl-ethoxy substituents Kynurenine 3-monooxygenase inhibitor candidate
3-(6-Nitro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid C₁₀H₈N₂O₆ Nitro group at C6; carboxylic acid (no ester) Reactive intermediate for further functionalization
3-(2-Oxo-1,3-benzothiazol-3-yl)propanoic acid C₁₀H₉NO₃S Benzothiazole core (sulfur instead of oxygen) Antimicrobial/antifungal applications
3-(2-Oxo-1,3-benzoxazol-3-yl)propanenitrile C₁₀H₈N₂O₂ Nitrile group (electron-withdrawing) Intermediate for agrochemicals/pharmaceuticals
4-(2-Oxo-1,3-benzoxazol-3-yl)butanoic acid C₁₁H₁₁NO₄ Extended chain (butanoate vs. propanoate) Adjusts lipophilicity for drug delivery

Functional Group Modifications

  • Ester vs.
  • Nitrile Substitution : The nitrile analog (C₁₀H₈N₂O₂) exhibits enhanced reactivity in nucleophilic additions due to the electron-withdrawing nature of the nitrile group .

Substituent Effects

  • Electron-Withdrawing Groups (EWGs): The nitro group in 3-(6-nitro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid stabilizes the benzoxazolone ring via resonance, altering its electronic profile and reactivity toward electrophilic substitution .
  • Heteroatom Exchange: Replacing oxygen with sulfur in the benzothiazole analog (C₁₀H₉NO₃S) modifies biological activity, as seen in its enhanced antimicrobial properties .

Chain Length Variations

  • Propanoate vs. Butanoate: Extending the chain length (e.g., 4-(2-oxo-1,3-benzoxazol-3-yl)butanoic acid) increases molecular flexibility and lipophilicity, which can influence binding affinity in biological targets .

Pharmacological Potential

  • Ethyl derivatives with pyrimidinyl or pyridinyl substituents (e.g., ethyl 3-(5-chloro-2-oxo-6-(1-(pyrimidin-2-yl)ethoxy)benzoxazol-3-yl)propanoate) have been investigated as kynurenine 3-monooxygenase inhibitors for treating acute pancreatitis .

Biological Activity

Methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate, with the CAS number 28884-00-6, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and other relevant pharmacological activities supported by recent research findings.

PropertyValue
Molecular FormulaC₁₁H₁₁NO₄
Molar Mass221.21 g/mol
SynonymsMethyl 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate, Methyl 3-(2-oxobenzooxazol-3(2H)-yl)propanoate
CAS Number28884-00-6

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzoxazole compounds have shown varying degrees of toxicity towards cancer cells such as:

  • Breast Cancer Cells : MCF-7 and MDA-MB series.
  • Lung Cancer Cells : A549 and H1975.
  • Colorectal Cancer Cells : HCT-116 and HT-29.

In particular, benzoxazole derivatives have been reported to induce apoptosis in these cells through mechanisms involving mitochondrial pathways and caspase activation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected compounds were documented as follows:

CompoundMIC (µg/mL)Activity Type
Methyl 3-(2-oxo-benzoxazol)32 (against E. coli)Antibacterial
Methyl 3-(2-oxo-benzoxazol)16 (against B. subtilis)Antibacterial

These findings suggest that modifications in the benzoxazole structure can lead to enhanced antimicrobial efficacy .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Cytotoxic Mechanism : The compound interacts with cellular proteins involved in apoptosis pathways. It has been shown to induce mitochondrial dysfunction leading to increased reactive oxygen species (ROS), which subsequently triggers apoptotic signaling cascades .
  • Antimicrobial Mechanism : The antimicrobial activity is likely due to the disruption of bacterial cell membranes and interference with essential metabolic pathways within the microbial cells .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Breast Cancer Cells : In vitro experiments demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with an IC50 value comparable to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : A study involving the testing of various benzoxazole derivatives against E. coli and B. subtilis showed promising results where certain modifications enhanced antibacterial properties significantly .

Q & A

Q. What are the recommended synthetic methodologies for methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate, and how can reaction yields be optimized?

Basic Research Question
The synthesis typically involves multi-step protocols, including condensation reactions between benzoxazole derivatives and methyl propanoate precursors. For example, analogous compounds are synthesized via nucleophilic substitution or esterification under reflux conditions using solvents like ethanol or dichloromethane . Optimization strategies include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) may enhance reaction efficiency.
  • Temperature control : Maintaining 60–80°C improves kinetic outcomes.
  • Purification : Column chromatography with silica gel or recrystallization ensures high purity.

Q. How can spectroscopic and crystallographic techniques elucidate the structural properties of this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., benzoxazole protons at δ 7.2–8.1 ppm and ester carbonyls at ~170 ppm) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths and angles, critical for confirming stereochemistry. For related benzothiazole derivatives, C–N bond lengths of ~1.36 Å and dihedral angles <10° were reported .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators for dust control .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
  • Waste Disposal : Segregate organic waste to prevent environmental contamination .

Q. How does the benzoxazole moiety influence the compound's reactivity in nucleophilic or electrophilic reactions?

Advanced Research Question
The benzoxazole ring acts as an electron-withdrawing group, directing electrophilic substitution to the para position. For instance:

  • Nucleophilic attack : The oxo group at position 2 enhances susceptibility to nucleophiles (e.g., Grignard reagents), forming substituted derivatives .
  • Electrophilic substitution : Nitration or halogenation occurs preferentially at the benzene ring’s 5-position, as observed in analogous benzothiazole systems .

Q. What analytical methods are suitable for assessing the compound's stability under varying pH and temperature conditions?

Advanced Research Question

  • High-Performance Liquid Chromatography (HPLC) : Monitors degradation products under accelerated stability testing (e.g., 40°C/75% RH for 6 months).
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures; related esters decompose at 180–220°C .
  • pH-dependent studies : Use buffered solutions (pH 1–13) to identify hydrolysis-sensitive sites (e.g., ester cleavage at alkaline pH) .

Q. How can computational modeling predict the compound's interactions with biological targets?

Advanced Research Question

  • Docking simulations : Molecular docking (AutoDock Vina) evaluates binding affinity to enzymes like cyclooxygenase-2. For benzoxazole analogs, binding energies of −8.2 kcal/mol suggest inhibitory potential .
  • QSAR studies : Relate substituent effects (e.g., electron-withdrawing groups) to bioactivity using descriptors like logP and polar surface area .

Q. What are the challenges in characterizing minor impurities or by-products during synthesis?

Advanced Research Question

  • LC-MS/MS : Identifies low-abundance impurities (e.g., unreacted intermediates) with ppm-level sensitivity.
  • Isolation techniques : Preparative HPLC isolates by-products for structural confirmation via 2D NMR .

Q. How does the compound's logP value impact its pharmacokinetic properties in drug discovery studies?

Advanced Research Question
A calculated logP of ~2.1 (using PubChem data) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Derivatives with logP >3 may require structural tweaks (e.g., adding hydroxyl groups) to improve bioavailability .

Q. What role does the ester group play in the compound's metabolic degradation?

Advanced Research Question
The methyl ester is susceptible to hydrolysis by esterases, forming the carboxylic acid metabolite. In vitro assays with liver microsomes can quantify hydrolysis rates (e.g., t½ = 2–4 hours in human hepatocytes) .

Q. How can contradictions in published data on physicochemical properties be resolved?

Methodological Guidance

  • Experimental validation : Re-measure disputed properties (e.g., melting point) using differential scanning calorimetry (DSC).
  • Literature cross-check : Compare data from peer-reviewed sources (e.g., PubChem, Acta Crystallographica) over commercial databases .

Properties

IUPAC Name

methyl 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-10(13)6-7-12-8-4-2-3-5-9(8)16-11(12)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBGBKAOFDQIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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